molecular formula C23H22N2O6 B2867168 N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide CAS No. 946380-88-7

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide

Cat. No.: B2867168
CAS No.: 946380-88-7
M. Wt: 422.437
InChI Key: ZDLSZYJGJWWXRI-UHFFFAOYSA-N
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Description

This compound features a benzodioxol-5-yl group linked via an acetamide moiety to a substituted dihydropyridinone core. The dihydropyridinone ring contains a hydroxymethyl group and a 2-methylphenylmethoxy substituent, which may influence its physicochemical properties and biological interactions. The molecular formula and weight can be inferred from structurally related compounds in the evidence, such as N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (Molecular Formula: C₂₅H₂₀N₄O₅S; Molecular Weight: 488.52 g/mol) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6/c1-15-4-2-3-5-16(15)13-29-22-10-25(18(12-26)9-19(22)27)11-23(28)24-17-6-7-20-21(8-17)31-14-30-20/h2-10,26H,11-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLSZYJGJWWXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the pyridinone ring and the hydroxymethyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The pyridinone ring can be reduced to a pyridine derivative.

    Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the pyridinone ring would produce a pyridine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, “N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide” may be studied for its potential biological activity. This could include investigations into its interactions with enzymes, receptors, or other biomolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In an industrial context, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Acetamide Linkages

a. 2-[(5Z)-5-Benzylidene-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]-N-(2-Methylphenyl)Acetamide ()

  • Core Structure: Replaces the dihydropyridinone with a thiazolidinone ring.
  • The benzylidene substituent in this analogue differs from the 2-methylphenylmethoxy group in the target, which could alter steric and electronic interactions .

b. N-(2-(tert-Butyl)Phenyl)-2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)-N-(Phenyl(Pyridin-2-yl)Methyl)Acetamide ()

  • Core Structure : Incorporates an indole ring with a chlorobenzoyl group.
  • Key Differences : The bulky tert-butyl and pyridinylmethyl groups may reduce solubility compared to the target compound’s benzodioxol and hydroxymethyl substituents. The chlorobenzoyl moiety could confer distinct pharmacokinetic properties, such as increased lipophilicity .

c. (E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide ()

  • Core Structure : Features a dioxothiazolidine ring conjugated to a benzamide.
Functional Group Variations
  • Benzodioxol vs. Methoxyphenyl : The target compound’s benzodioxol group () may offer superior metabolic stability compared to the methoxyphenyl group in N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide , where the methoxy group could increase susceptibility to oxidative metabolism .
  • Hydroxymethyl vs.

Analytical and Computational Comparisons

Molecular Networking and MS/MS Fragmentation ()
  • Fragmentation Patterns : The target compound’s benzodioxol and acetamide groups may yield characteristic fragment ions (e.g., m/z 149 for benzodioxol cleavage) similar to those of ’s analogue. Clustering via cosine scores (>0.8) would indicate structural homology .
  • Metabolite Dereplication : Compared to ’s fluorophenyl-containing acetamide, the target compound’s fragmentation profile may differ due to the absence of halogen substituents .
Crystallographic Analysis
  • Software Tools : The target compound’s crystal structure may be resolved using SHELX () or WinGX (), similar to other acetamide derivatives in the evidence .
  • Packing Interactions : The hydroxymethyl group in the target compound could participate in hydrogen-bonding networks, unlike the hydrophobic tert-butyl group in ’s indole derivative .

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